molecular formula C22H26 B14265957 10-Cyclohexyl-9,9-dimethyl-9,10-dihydroanthracene CAS No. 141469-18-3

10-Cyclohexyl-9,9-dimethyl-9,10-dihydroanthracene

Cat. No.: B14265957
CAS No.: 141469-18-3
M. Wt: 290.4 g/mol
InChI Key: KBZZFUIRGIROHP-UHFFFAOYSA-N
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Description

10-Cyclohexyl-9,9-dimethyl-9,10-dihydroanthracene is a chemical compound known for its unique structure and properties. It belongs to the class of polycyclic aromatic hydrocarbons, which are compounds containing multiple aromatic rings. This compound is characterized by the presence of a cyclohexyl group and two methyl groups attached to the anthracene core, making it a derivative of anthracene.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Cyclohexyl-9,9-dimethyl-9,10-dihydroanthracene typically involves the alkylation of anthracene derivatives. One common method is the Friedel-Crafts alkylation, where anthracene is reacted with cyclohexyl chloride and aluminum chloride as a catalyst. The reaction conditions usually involve an inert atmosphere and temperatures ranging from 0°C to 50°C.

Industrial Production Methods

Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

10-Cyclohexyl-9,9-dimethyl-9,10-dihydroanthracene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.

    Reduction: Reduction reactions can convert it back to its parent anthracene structure.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like bromine, chlorine, and nitrating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted anthracenes, quinones, and other derivatives that retain the core structure of the original compound.

Scientific Research Applications

10-Cyclohexyl-9,9-dimethyl-9,10-dihydroanthracene has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex polycyclic aromatic compounds.

    Biology: Its derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Research is ongoing to explore its use in drug development and as a probe in biochemical assays.

    Industry: It finds applications in the production of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism by which 10-Cyclohexyl-9,9-dimethyl-9,10-dihydroanthracene exerts its effects involves interactions with molecular targets such as enzymes and receptors. Its aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific derivative and its application.

Comparison with Similar Compounds

Similar Compounds

    9,10-Dimethyl-9,10-dihydroanthracene: A closely related compound with similar structural features but lacking the cyclohexyl group.

    Anthracene: The parent compound from which 10-Cyclohexyl-9,9-dimethyl-9,10-dihydroanthracene is derived.

    10,10′-(4,4′-Sulfonylbis(4,1-phenylene))bis(9,9-dimethyl-9,10-dihydroacridine): Another derivative used in organic light-emitting diodes (OLEDs).

Uniqueness

This compound is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in specific applications where these properties are advantageous.

Properties

CAS No.

141469-18-3

Molecular Formula

C22H26

Molecular Weight

290.4 g/mol

IUPAC Name

9-cyclohexyl-10,10-dimethyl-9H-anthracene

InChI

InChI=1S/C22H26/c1-22(2)19-14-8-6-12-17(19)21(16-10-4-3-5-11-16)18-13-7-9-15-20(18)22/h6-9,12-16,21H,3-5,10-11H2,1-2H3

InChI Key

KBZZFUIRGIROHP-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2C(C3=CC=CC=C31)C4CCCCC4)C

Origin of Product

United States

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